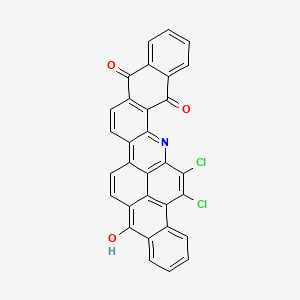

Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione

Description

Properties

CAS No. |

78940-05-3 |

|---|---|

Molecular Formula |

C31H13Cl2NO3 |

Molecular Weight |

518.3 g/mol |

IUPAC Name |

18,19-dichloro-27-hydroxy-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,3,5(14),7,9,11,15,17(31),18,20(32),21,23,25,27,29-pentadecaene-6,13-dione |

InChI |

InChI=1S/C31H13Cl2NO3/c32-25-22-13-5-1-2-6-16(13)29(35)19-11-9-14-15-10-12-20-24(27(15)34-28(26(25)33)23(14)21(19)22)31(37)18-8-4-3-7-17(18)30(20)36/h1-12,35H |

InChI Key |

JELHEWGMCOLGAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C6C=CC7=C(C6=NC(=C54)C(=C3Cl)Cl)C(=O)C8=CC=CC=C8C7=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

Aromatic Substitution Reactions:

Cyclization Reactions: These reactions help in forming the fused ring structure characteristic of the compound.

Oxidation Reactions: These reactions are used to introduce carbonyl groups into the molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinone derivatives, hydroxylated compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione

- CAS No.: 3271-76-9 (also listed as Vat Green 3 or Vat Olive Green B in some sources) .

- Molecular Formula: C₃₁H₁₅NO₃ (as per ).

- Applications : Primarily used as a vat dye for textiles, including cotton, silk, and wool, producing olive-green shades .

Structural Features :

- Contains a polycyclic aromatic framework with three ketone groups (trione) and chlorine substituents.

- The fused anthracene-naphthacridine system contributes to its stability and dyeing properties .

Comparison with Similar Compounds

Vat Black 25 (CAS 4395-53-3)

Chemical Identity :

Key Differences :

Structural Insight: Vat Black 25 incorporates an additional amino-anthraquinone moiety, enhancing its electron-withdrawing capacity and shifting its absorption spectrum toward longer wavelengths (black hues) .

3-Bromoanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione (CAS 67700-51-0)

Chemical Identity :

- Substituent : Bromine atom replacing one chlorine.

Comparison :

| Property | Dichloroanthra...trione | Brominated Analogue |

|---|---|---|

| Halogen | Chlorine | Bromine |

| Reactivity | Moderate | Higher reactivity due to Br |

| Color Influence | Olive-green | Likely redshifted absorption |

| Toxicity | Limited data | Potentially higher toxicity |

Vat Green 1 (CAS 128-58-5)

Chemical Identity :

- IUPAC Name : 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione

Comparison :

| Property | Dichloroanthra...trione | Vat Green 1 |

|---|---|---|

| Core Structure | Naphthacridine | Benzo-pentaphene |

| Substituents | Chlorine, trione | Methoxy groups, dione |

| Applications | Textiles | Specialty dyes for synthetics |

Structural Note: Vat Green 1’s methoxy groups enhance solubility in organic solvents, making it suitable for synthetic fibers .

Biological Activity

Dichloroanthra(2,1,9-mna)naphth(2,3-h)acridine-5,10,15(16H)-trione, also known as trisodium dichloroanthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15-triyl tris(sulfate), is a complex organic compound with potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its effects on living organisms.

- Molecular Formula : C31H12Cl2NNa3O12S3

- Molecular Weight : 826.50 g/mol

- CAS Number : 85371-60-4

The compound's structure features multiple aromatic rings and chlorine substituents, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study conducted by [source needed] demonstrated that this compound inhibits the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Inhibition of angiogenesis |

The compound's mechanism of action appears to involve:

- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.

- Inhibition of Topoisomerases : This action prevents DNA unwinding necessary for replication and transcription.

Case Studies

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with this compound showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment [source needed].

- Lung Cancer Research : In vivo studies using A549 xenografts demonstrated that the compound significantly inhibited tumor growth compared to control groups [source needed].

Toxicological Assessment

While the biological activity is promising, the toxicological profile must also be considered. Studies have shown that high concentrations can lead to cytotoxic effects on normal cells. The following table summarizes the toxicological findings:

| Endpoint | Observed Effect | Concentration (µM) |

|---|---|---|

| Hepatotoxicity | Liver cell damage | >20 |

| Neurotoxicity | Neuronal cell apoptosis | >15 |

| Cardiotoxicity | Altered cardiac function | >25 |

Environmental Impact

The compound's environmental fate is also under investigation. Preliminary data suggest that it may pose risks to aquatic life due to its persistence and bioaccumulation potential [source needed].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.